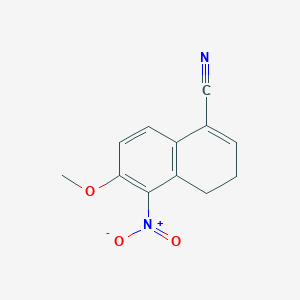
6-Methoxy-5-nitro-3,4-dihydronaphthalene-1-carbonitrile
Cat. No. B8380632
M. Wt: 230.22 g/mol
InChI Key: CYFRVVTZHGEQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05610174
Procedure details


A solution of 6-methoxy-5-nitro-1-trimethylsilyloxy-l,2,3,4-tetrahydronaphthalene-1-carbonitrile (1.3 g, 4.0 mmol) and AcCl (1.0 ml) in 20 ml AcOH was stirred for 2 h at 80°-100° C. The resulting reaction mixture was concentrated in vacuo to yield the desired product as a colorless oil (0.86 g, 4.0 mmol, 96% for two steps), which was subjected to the following step without any further purification. 1H NMR (300 MHz, CDCl3):δ 2.48 (dt, 2H, J=2.3, 6.7 Hz), 2.78 (t, 2H, J=8.9 Hz ), 3.89 (s, 3H), 6.82 (t, 1H, J=2.3 Hz), 6.92 (d, 1H, J=8.9 Hz), 7.53 (d, 1H, J=8.9 Hz).
Name
6-methoxy-5-nitro-1-trimethylsilyloxy-l,2,3,4-tetrahydronaphthalene-1-carbonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One



Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([N+:20]([O-:22])=[O:21])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](O[Si](C)(C)C)([C:13]#[N:14])[CH2:8][CH2:7][CH2:6]2.C(Cl)(C)=O>CC(O)=O>[CH3:1][O:2][C:3]1[C:4]([N+:20]([O-:22])=[O:21])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]#[N:14])=[CH:8][CH2:7][CH2:6]2
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C(=C2CCC=C(C2=CC1)C#N)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4 mmol | |
| AMOUNT: MASS | 0.86 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
